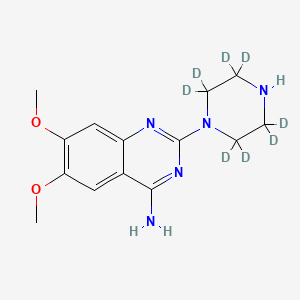
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Formation of Intermediate: The 6,7-dimethoxyquinazoline is first reacted with a suitable amine to form an intermediate compound.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or a deuterated reagent to replace the hydrogen atoms with deuterium.
Final Product Formation: The deuterated intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts can be scaled up to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperazine ring.
Reduction: Reduction reactions can target the quinazoline ring or the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino or piperazine groups.
Reduction: Reduced derivatives with altered quinazoline or methoxy groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or piperazine groups.
科学研究应用
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced side effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d4
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d2
Comparison:
Metabolic Stability: The deuterated derivatives, such as 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, generally exhibit greater metabolic stability compared to their non-deuterated counterparts.
Pharmacokinetics: Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-life and reduced clearance.
Therapeutic Potential: The unique properties of deuterated compounds make them promising candidates for drug development, with potential advantages in efficacy and safety.
属性
分子式 |
C14H19N5O2 |
|---|---|
分子量 |
297.38 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChI 键 |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


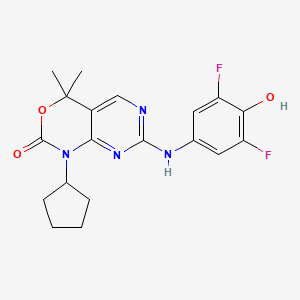
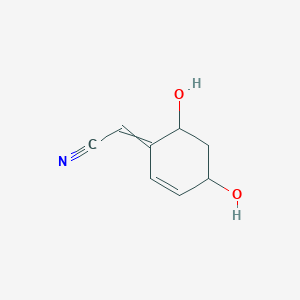
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
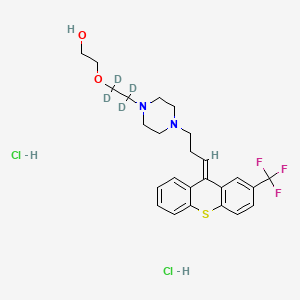
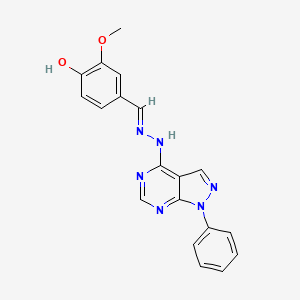
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
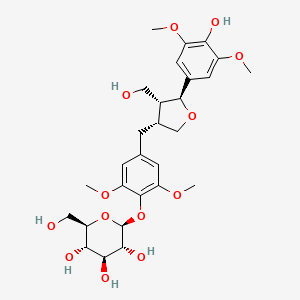

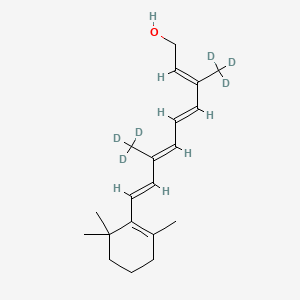
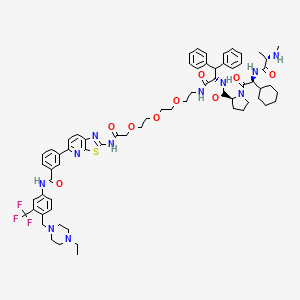
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


